
An In-depth Technical Guide to
Dimethylheptylpyran (DMHP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2B-(SP)

Cat. No.: B10787763 Get Quote

A Note on the Query "2B-(SP)": The initial query for "2B-(SP)" did not correspond to a

recognized chemical entity in standard chemical databases. However, research into related

terms suggests that the query may be a shorthand or internal reference to a specific isomer of

Dimethylheptylpyran (DMHP), a potent synthetic cannabinoid. DMHP and its acetate ester

were investigated under the code name EA-2233, which comprised eight distinct stereoisomers

(EA-2233-1 through EA-2233-8). The "2B" in the query could plausibly refer to one of the more

potent isomers, such as EA-2233-2. This guide focuses on Dimethylheptylpyran (DMHP) as the

most probable subject of the query.

Chemical Structure and Formula
Dimethylheptylpyran (DMHP) is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the

primary psychoactive component of cannabis.[1] Its systematic IUPAC name is 6,6,9-Trimethyl-

3-(3-methyl-octan-2-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol.[2] DMHP is structurally

similar to THC, with the key differences being the position of a double bond and the substitution

of the 3-pentyl chain with a 3-(1,2-dimethylheptyl) chain.[1] This modification significantly

enhances its lipophilicity and potency.

DMHP possesses three stereocenters, resulting in eight possible stereoisomers.[1] These

isomers exhibit considerable variation in their pharmacological potency.[3]

Chemical Formula: C₂₅H₃₈O₂

Molecular Weight: 370.577 g/mol
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Appearance: Pale yellow, viscous oil, insoluble in water but soluble in alcohol and non-polar

solvents.

Quantitative Data
The following tables summarize key quantitative data regarding the potency, efficacy, and

toxicity of DMHP and its isomers.

Table 1: Potency and Efficacy of DMHP and its Isomers

Compound/Iso
mer

Active Dose
Range in
Humans
(intravenous
or
intramuscular)

Effects
Duration of
Effects

Reference

DMHP (general) 1.0–2.0 µg/kg

Mild euphoria,

uncontrollable

laughter, modest

cognitive decline.

Up to 24 hours

EA-2233-2 (most

potent isomer of

the acetate

ester)

0.5–2.8 μg/kg

Incapacitation for

military duties,

pronounced

orthostatic

hypotension.

2–3 days

EA-2233

(mixture of

isomers of the

acetate ester)

1-2 mg (total

dose)

Inability to

perform military

duties.

2-3 days

Table 2: Toxicological Data for DMHP
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Parameter Value Species
Route of
Administration

Reference

LD₅₀ 63 mg/kg Mouse Intravenous

Minimal Lethal

Dose
10 mg/kg Dog Intravenous

Therapeutic

Index (ED₅₀ to

LD₅₀ ratio in

animals)

~2000 Animal models -

Table 3: Pharmacokinetic Properties of DMHP

Parameter Value Notes Reference

Elimination Half-Life

(DMHP)
20–39 hours -

Elimination Half-Life

(11-hydroxy-DMHP

metabolite)

> 48 hours
11-hydroxy-DMHP is

an active metabolite.

Experimental Protocols
Detailed, step-by-step synthesis protocols for specific DMHP isomers are not readily available

in the public domain, likely due to the compound's classification as a controlled substance and

its history in military research. However, the general synthetic strategies are documented in the

chemical literature.

General Synthesis Overview:

The synthesis of DMHP and its analogs typically involves a multi-step process. The initial

synthesis by Roger Adams in 1949 laid the groundwork, and subsequent syntheses of related

compounds have employed established organic chemistry reactions.

Two key reactions in the synthesis of the dibenzopyran core of cannabinoids like DMHP are:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pechmann Condensation: This reaction is used to synthesize coumarins from a phenol and a

β-keto ester under acidic conditions. For DMHP synthesis, a resorcinol derivative is

condensed with a suitable β-keto ester.

Grignard Reaction: This organometallic reaction is used to form carbon-carbon bonds. In the

synthesis of DMHP analogs, a Grignard reagent (such as methylmagnesium iodide) is added

to an intermediate to introduce the final alkyl groups.

A general workflow for the synthesis can be conceptualized as follows:

General Synthetic Workflow for DMHP Analogs

Resorcinol Derivative

Pechmann Condensation Product (Coumarin derivative)

Pechmann Condensation

β-Keto Ester

DMHP Analog

Grignard Reaction & further steps

Grignard Reagent (e.g., MeMgI)

Click to download full resolution via product page

A generalized synthetic workflow for DMHP analogs.

Signaling Pathways
DMHP exerts its pharmacological effects primarily by acting as a potent agonist at the

cannabinoid type 1 (CB1) receptor. The CB1 receptor is a G-protein coupled receptor (GPCR)

predominantly expressed in the central nervous system.

CB1 Receptor Signaling Cascade:
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Activation of the CB1 receptor by an agonist like DMHP initiates a cascade of intracellular

events:

G-protein Activation: The CB1 receptor is coupled to inhibitory G-proteins (Gαi/o). Agonist

binding causes a conformational change in the receptor, leading to the dissociation of the G-

protein subunits (Gα and Gβγ).

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase, which leads to a decrease in intracellular levels of cyclic AMP (cAMP).

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the

activity of ion channels. This includes the inhibition of voltage-gated calcium channels (N-,

P/Q-, and L-type) and the activation of G-protein-coupled inwardly rectifying potassium

(GIRK) channels. The net effect is a reduction in neuronal excitability and neurotransmitter

release.

Activation of MAP Kinase Pathway: CB1 receptor activation can also lead to the stimulation

of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating

various cellular processes including cell growth and differentiation.

The following diagram illustrates the primary signaling pathway of the CB1 receptor:

CB1 receptor signaling pathway activated by DMHP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Dimethylheptylpyran
(DMHP)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10787763#2b-sp-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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